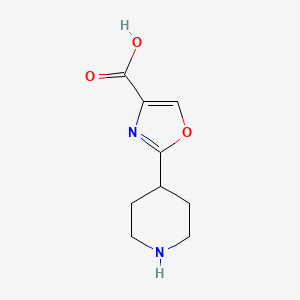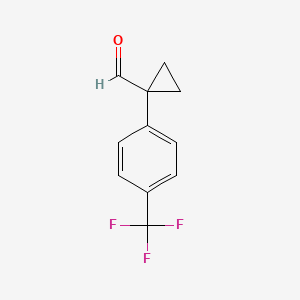
1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H9F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl chloride with cyclopropane-1-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
作用机制
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the nature of the derivatives used .
相似化合物的比较
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- 1-(4-(Trifluoromethyl)phenyl)propan-1-one
- 1-(4-(Trifluoromethyl)phenyl)cyclopropan-1-ol
Comparison: 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is unique due to the presence of both a trifluoromethyl group and a cyclopropane ring, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its derivatives also exhibit diverse biological activities, further enhancing its value in scientific research .
属性
分子式 |
C11H9F3O |
|---|---|
分子量 |
214.18 g/mol |
IUPAC 名称 |
1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4,7H,5-6H2 |
InChI 键 |
FMZZWPLWGMTVLV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C=O)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


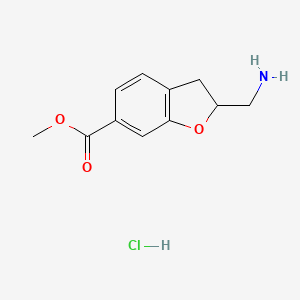
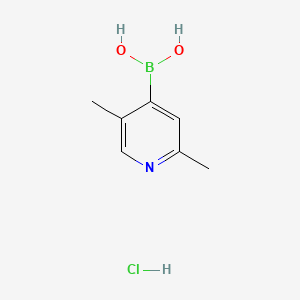
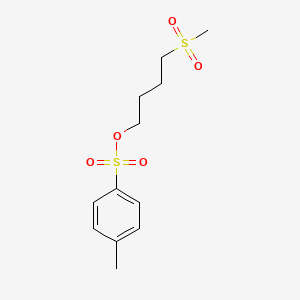

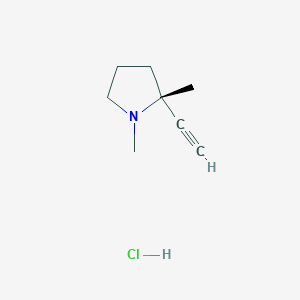
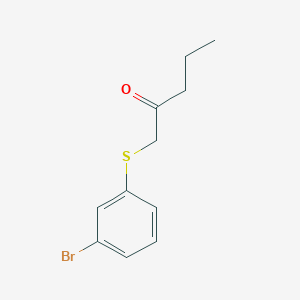
-1,3-oxazol-5-yl]methyl})amine hydrochloride](/img/structure/B13554514.png)
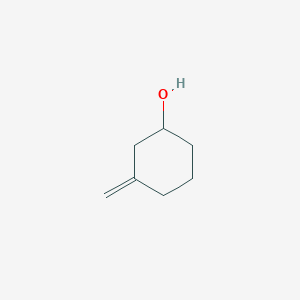
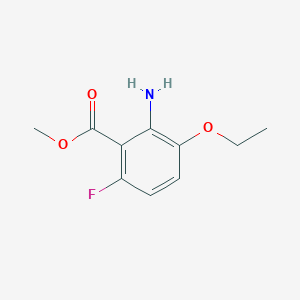
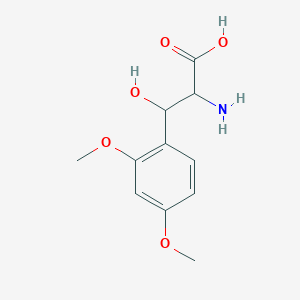
![tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate](/img/structure/B13554548.png)
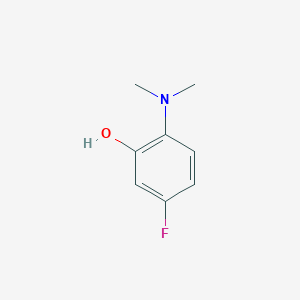
![Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)
